molecular formula C17H15N7O2 B12163096 (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12163096
M. Wt: 349.3 g/mol
InChI Key: JKIOXEYKZJZENT-UHFFFAOYSA-N
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Description

The compound (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₁₇H₁₅N₇O₂, molecular weight: 349.354 g/mol) features a pyrazol-3-one core substituted with a [1,2,4]triazolo[4,3-b]pyridazine ring and a 4-methoxyphenylamino methylidene group. Its stereochemistry is defined by the (4E)-configuration at the double bond, which influences conformational stability and intermolecular interactions .

Properties

Molecular Formula

C17H15N7O2

Molecular Weight

349.3 g/mol

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C17H15N7O2/c1-11-14(9-18-12-3-5-13(26-2)6-4-12)17(25)24(21-11)16-8-7-15-20-19-10-23(15)22-16/h3-10,21H,1-2H3

InChI Key

JKIOXEYKZJZENT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have indicated that compounds similar to (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

    • Case Study : A derivative of this compound was tested against human liver carcinoma cell lines (HepG2), showing promising anti-proliferative activity with IC50 values significantly lower than standard chemotherapeutics. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .

    Antimicrobial Properties

    The compound has also been evaluated for its antimicrobial efficacy:

    • Research Findings : In vitro studies demonstrated that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

    Anticonvulsant Activity

    Another area of interest is the anticonvulsant properties of similar pyrazolone derivatives:

    • Case Study : A related compound exhibited significant anticonvulsant effects in animal models, showing a median effective dose lower than that of established anticonvulsants like ethosuximide. The structure–activity relationship (SAR) analysis indicated that modifications on the aromatic rings play a critical role in enhancing anticonvulsant activity .

    Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Triazolo-Pyridazine vs. Phenyl Substituents

    The target compound’s [1,2,4]triazolo[4,3-b]pyridazine ring distinguishes it from simpler analogues like the phenyl-substituted derivative (). The triazolo-pyridazine group introduces additional hydrogen-bonding sites (N atoms) and π-π stacking capacity , which may enhance binding to biological targets such as kinases or nucleic acids . However, this moiety increases molecular weight (~349 vs. 307 g/mol) and may reduce solubility compared to the phenyl analogue .

    Nitro vs. Methoxy Substituents

    Compound-1 () features a 2-nitrophenyl group , which is electron-withdrawing and may improve reactivity in electrophilic substitution reactions . However, nitro groups often correlate with toxicity concerns and lower metabolic stability. In contrast, the target compound’s 4-methoxyphenyl group is electron-donating, favoring oxidative stability and possibly longer half-life in vivo .

    Imidazole and Thiazole Hybrids

    Compounds with imidazole () or thiazole () rings exhibit distinct electronic profiles due to sulfur or additional nitrogen atoms. For example, the imidazole-containing derivative () has a nitro group that may confer pH-dependent solubility , while the thiazole hybrid () could exhibit metal-chelating properties . The target compound’s triazolo-pyridazine system lacks sulfur but offers a rigid planar structure for target binding .

    Biological Activity

    The compound (4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one, with the CAS number 1190324-01-6, is a pyrazolone derivative characterized by its complex structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

    • Molecular Formula : C₁₇H₁₅N₇O₂
    • Molecular Weight : 349.3 g/mol
    • Structure : The compound features a pyrazolone ring and various substituents that may influence its biological activity.

    Biological Activity Overview

    Research indicates that pyrazole derivatives exhibit a range of biological activities. The specific compound has been studied for its potential pharmacological effects:

    Antitumor Activity

    Numerous studies have highlighted the antitumor properties of pyrazole derivatives. For instance:

    • Pyrazole compounds have shown significant inhibitory activity against various cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase .
    • In vitro studies suggest that the presence of specific functional groups in the pyrazole structure can enhance cytotoxicity against cancer cell lines .

    Anti-inflammatory Properties

    The anti-inflammatory activity of pyrazole derivatives has also been documented:

    • Compounds similar to the one discussed have demonstrated effectiveness in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .
    • Some derivatives have been shown to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .

    Antimicrobial Effects

    The antimicrobial properties of pyrazole derivatives are notable:

    • Research has indicated that certain pyrazole compounds possess significant antibacterial and antifungal activities. For example, derivatives have been tested against various pathogens with promising results .

    Structure-Activity Relationship (SAR)

    Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

    • The introduction of electron-donating groups (like methoxy) on the aromatic rings enhances the activity against tumor cells .
    • Modifications in the triazolo and pyridazine moieties can significantly affect the binding affinity to target proteins, influencing overall efficacy .

    Case Studies

    Several case studies provide insights into the biological activity of related compounds:

    • Antitumor Study : A series of pyrazole derivatives were synthesized and tested against human liver carcinoma (HepG2) cell lines. Compounds with specific substitutions showed IC50 values significantly lower than standard chemotherapeutics .
    • Anti-inflammatory Assay : A study evaluated several pyrazole derivatives for their ability to inhibit LPS-induced inflammation in vitro. Results indicated a marked decrease in pro-inflammatory cytokines when treated with selected compounds .
    • Antimicrobial Testing : A set of novel pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity against phytopathogenic fungi. Some compounds exhibited higher efficacy compared to established antifungal agents .

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